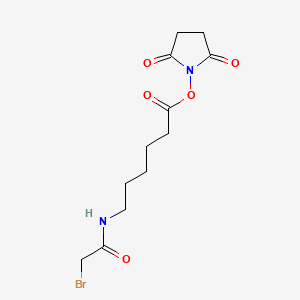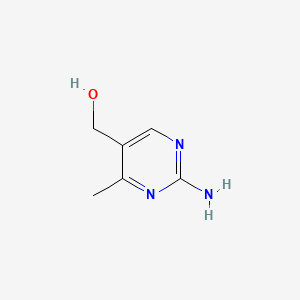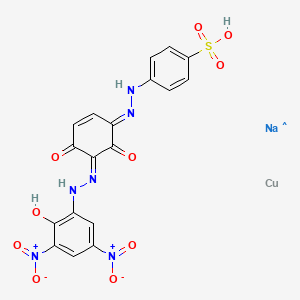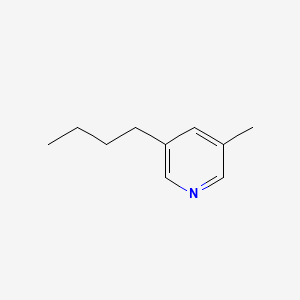
Anthranilicacid,N-(cyanomethyl)-3,5-dimethyl-(6CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthranilicacid,N-(cyanomethyl)-3,5-dimethyl-(6CI) is a derivative of anthranilic acid, which is an aromatic acid with the formula C₆H₄(NH₂)(CO₂H). This compound is characterized by the presence of a cyanomethyl group and two methyl groups at the 3 and 5 positions on the benzene ring. Anthranilic acid derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anthranilicacid,N-(cyanomethyl)-3,5-dimethyl-(6CI) typically involves the introduction of the cyanomethyl group and the methyl groups onto the anthranilic acid core. One common method is the alkylation of anthranilic acid with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the desired product with high purity. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Anthranilicacid,N-(cyanomethyl)-3,5-dimethyl-(6CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the amino group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound
Aplicaciones Científicas De Investigación
Anthranilicacid,N-(cyanomethyl)-3,5-dimethyl-(6CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of Anthranilicacid,N-(cyanomethyl)-3,5-dimethyl-(6CI) involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The cyanomethyl group can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Anthranilic acid: The parent compound with similar structural features but without the cyanomethyl and methyl groups.
N-Phenylanthranilic acid: Another derivative with a phenyl group instead of the cyanomethyl group.
2-Aminobenzoic acid: A simpler analog with only an amino group and a carboxylic acid group on the benzene ring.
Uniqueness
Anthranilicacid,N-(cyanomethyl)-3,5-dimethyl-(6CI) is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and biological activity. The methyl groups at positions 3 and 5 also influence its steric and electronic properties, making it a valuable compound for specific applications in medicinal chemistry and material science .
Propiedades
Número CAS |
100060-25-1 |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.229 |
Nombre IUPAC |
2-(cyanomethylamino)-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7-5-8(2)10(13-4-3-12)9(6-7)11(14)15/h5-6,13H,4H2,1-2H3,(H,14,15) |
Clave InChI |
QVGFHXOMVHOBLY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(=O)O)NCC#N)C |
Sinónimos |
Anthranilicacid,N-(cyanomethyl)-3,5-dimethyl-(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


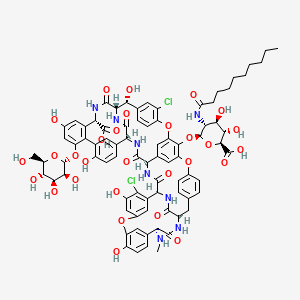
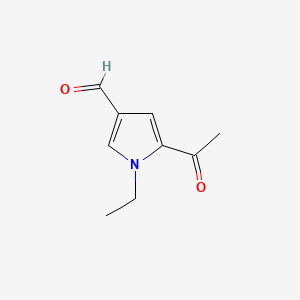
![11-Oxa-2,3-diazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B563977.png)
![A[5/']P6[5/']A Ammonium salt](/img/structure/B563978.png)
![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol](/img/structure/B563979.png)

